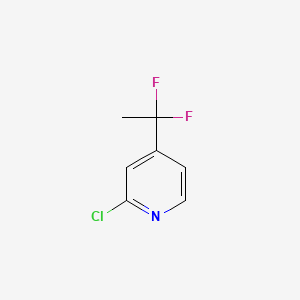

2-Chloro-4-(1,1-difluoroethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-4-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXIIZVLQSEEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672356 | |

| Record name | 2-Chloro-4-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204295-63-5 | |

| Record name | 2-Chloro-4-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(1,1-difluoroethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Key Fluorinated Pyridine Building Block

An In-depth Technical Guide to 2-Chloro-4-(1,1-difluoroethyl)pyridine

Topic: this compound CAS Number: 1204295-63-5

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the chemical properties, synthesis, applications, and safe handling of this compound, a valuable heterocyclic building block in modern medicinal and agrochemical research.

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a favored motif in designing bioactive molecules. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

This compound emerges as a particularly important intermediate. The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[3] Furthermore, the chlorine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for further molecular elaboration. This guide delves into the core technical aspects of this compound, providing practical insights for its use in research and development.

Section 1: Core Chemical and Physical Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and experimentation.

Identification and Chemical Structure

Below is a summary of the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1204295-63-5 | |

| Molecular Formula | C₇H₆ClF₂N | |

| Molecular Weight | 177.58 g/mol | |

| InChI Key | HHXIIZVLQSEEAR-UHFFFAOYSA-N | |

| Canonical SMILES | CC(F)(F)c1ccnc(Cl)c1 | |

| MDL Number | MFCD14525494 |

Physicochemical Properties

The compound is typically supplied as a liquid under standard conditions.

| Property | Value | Conditions | Source |

| Physical Form | Liquid | Ambient | |

| Density | 1.305 g/mL | at 25 °C | |

| Refractive Index | n20/D 1.481 | at 20 °C | |

| Flash Point | 93.3 °C (199.9 °F) |

Spectroscopic Characterization

For structural verification and purity assessment, a combination of spectroscopic techniques is essential. While specific spectra are proprietary, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the methyl protons of the ethyl group, coupled to the two fluorine atoms.

-

¹³C NMR: The carbon spectrum would confirm the presence of the seven distinct carbon atoms in the molecule.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A singlet would be expected, confirming the chemical equivalence of the two fluorine atoms in the difluoroethyl group.

-

Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl/³⁷Cl), confirming the elemental composition.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of functionalized pyridines is a well-developed field of organic chemistry.[4][5] While proprietary industrial routes exist, a plausible and common laboratory-scale synthesis for this compound involves the chlorination of a corresponding 2-hydroxypyridine precursor.

Caption: Proposed workflow for the synthesis of this compound.

Proposed Synthetic Protocol: Chlorination of 2-Hydroxypyridine

This protocol is a representative example based on standard chemical transformations for converting 2-hydroxypyridines (or their tautomeric 2-pyridone forms) to 2-chloropyridines.

Expertise & Causality: The choice of a powerful chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is crucial. These reagents effectively convert the pyridone oxygen into a good leaving group, facilitating nucleophilic substitution by the chloride ion to yield the desired 2-chloropyridine product. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-(1,1-difluoroethyl)pyridine (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, ~3.0 eq) to the flask. The addition may be exothermic and should be controlled.

-

Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Section 3: Applications in Research and Development

The true value of this compound lies in its utility as a versatile intermediate. The 2-chloro substituent is a prime reaction site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of carbon and heteroatom substituents.

Caption: A typical application workflow demonstrating the utility of the title compound.

Role in Medicinal Chemistry

-

Scaffold Elaboration: As illustrated in the diagram above, the chloro group can be readily displaced in reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the rapid generation of diverse libraries of compounds for biological screening.

-

Bioisosteric Replacement: The difluoroethyl group serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, potentially improving drug-target interactions.

-

Metabolic Blocking: The C-F bond is exceptionally strong. Introducing gem-difluoro groups can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an aryl boronic acid to the 2-position of the pyridine ring.

Trustworthiness & Self-Validation: This is a well-established and highly reliable reaction in organic synthesis. The success of the reaction is easily validated by comparing the starting materials and the product using techniques like TLC and LC-MS, where a clear shift in retention time and a new molecular weight corresponding to the coupled product would be observed.

Step-by-Step Methodology:

-

Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) for 2-12 hours, monitoring for the disappearance of the starting material.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue by flash column chromatography to obtain the desired 2-aryl-4-(1,1-difluoroethyl)pyridine product.

Section 4: Safety, Handling, and Storage

Due to its hazardous nature, this compound must be handled with appropriate safety precautions.

GHS Hazard Classification

The compound is classified as hazardous with the signal word "Danger".

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Safe Handling Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. A face shield may be appropriate for splash-prone operations like quenching.

-

Dispensing: When transferring the liquid, use a syringe or pipette to minimize exposure. Avoid pouring.

-

Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.

-

First Aid:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Storage

Proper storage is essential to maintain the integrity and safety of the compound.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Atmosphere: For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound (CAS: 1204295-63-5) is a highly functionalized building block with significant potential in the fields of drug discovery and agrochemical synthesis. Its combination of a reactive chloro-handle for cross-coupling and a metabolically robust difluoroethyl group makes it a valuable tool for medicinal chemists. While its synthesis and handling require careful execution due to its hazardous properties, its utility in creating novel and diverse molecular architectures underscores its importance in modern chemical research.

References

-

MATERIAL SAFETY DATA SHEET - PYRIDINE. J.T.Baker. [Link]

-

2-Chloro-4-fluoropyridine. PubChem, National Institutes of Health. [Link]

-

How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. FAQ. [Link]

-

This compound. PubChemLite. [Link]

- Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

2-Chloro-4-trifluoromethylpyridine. NIST WebBook. [Link]

-

4-chloro-2-(1,1-difluoroethyl)pyridine. PubChemLite. [Link]

-

Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC, National Institutes of Health. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC, National Institutes of Health. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC, National Institutes of Health. [Link]

-

2-Chloropyridine. PubChem, National Institutes of Health. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC, National Institutes of Health. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. Pyridine synthesis [organic-chemistry.org]

2-Chloro-4-(1,1-difluoroethyl)pyridine molecular weight

An In-Depth Technical Guide to 2-Chloro-4-(1,1-difluoroethyl)pyridine

Executive Summary: this compound is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique structural features, particularly the chlorine atom at the 2-position and the difluoroethyl group at the 4-position, make it a valuable and versatile building block in organic synthesis. The chlorine atom serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, while the difluoroethyl moiety can act as a bioisostere for other functional groups, enhancing metabolic stability and modulating physicochemical properties like lipophilicity and pKa. This guide provides a comprehensive overview of its core properties, a representative synthesis protocol, analytical characterization methods, and critical safety information for researchers, scientists, and drug development professionals.

This compound is a liquid at room temperature with a distinct chemical profile. The combination of the electronegative chlorine atom and the electron-withdrawing difluoroethyl group on the pyridine ring influences its reactivity and potential biological interactions.

Molecular Structure

The fundamental structure consists of a pyridine ring substituted at the C2 position with a chlorine atom and at the C4 position with a 1,1-difluoroethyl group.

Caption: 2D Structure of this compound.

Core Data Summary

A compilation of essential quantitative data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 177.58 g/mol | |

| Chemical Formula | C₇H₆ClF₂N | |

| CAS Number | 1204295-63-5 | |

| Physical Form | Liquid | |

| Density | 1.305 g/mL at 25 °C | |

| Refractive Index | n20/D 1.481 | |

| Flash Point | 93.3 °C (199.9 °F) | |

| InChI Key | HHXIIZVLQSEEAR-UHFFFAOYSA-N |

Synthesis and Purification

Representative Synthesis Workflow

This workflow illustrates a plausible, multi-step synthesis beginning from commodity starting materials. The key steps involve forming a substituted 2-hydroxypyridine intermediate, followed by a chlorination step.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol (Representative)

This protocol is adapted from methods used for similar structures and serves as an expert-guided starting point for laboratory synthesis.[2]

-

Step 1: Synthesis of 2-Hydroxy-4-(1,1-difluoroethyl)pyridine.

-

Causality: This step constructs the core heterocyclic ring with the required difluoroethyl group already in place. Using a hydroxy-pyridine intermediate is a common strategy as the hydroxyl group can be readily converted to a chlorine in the subsequent step.

-

A suitable fluorinated building block is reacted with a vinyl ether and subsequently cyclized in the presence of an ammonia source like ammonium acetate. This type of condensation/cyclization is a robust method for forming pyridine rings.[1]

-

-

Step 2: Chlorination of the Hydroxypyridine Intermediate.

-

Causality: The conversion of the 2-hydroxypyridine tautomer (a pyridone) to the 2-chloro derivative is a crucial activation step. The chlorine atom is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAᵣ) reactions, making it a versatile synthetic handle.

-

To a stirred solution of 2-Hydroxy-4-(1,1-difluoroethyl)pyridine in a suitable solvent (e.g., toluene), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at 0 °C.

-

After the addition, the reaction mixture is heated to reflux for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

-

Step 3: Work-up and Purification.

-

Causality: The work-up procedure is designed to neutralize the acidic reaction mixture and separate the organic product from inorganic salts and byproducts. Purification is essential to achieve the high purity required for subsequent applications.

-

The reaction mixture is cooled and carefully poured onto crushed ice.

-

The pH is adjusted to neutral or slightly basic using a base such as sodium carbonate or sodium hydroxide solution.

-

The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the final high-purity liquid.

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. This ensures the material meets the stringent quality standards for research and development.

Caption: Standard analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

-

¹H NMR: Would show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the methyl group of the difluoroethyl moiety.

-

¹³C NMR: Would confirm the number of unique carbon environments.

-

¹⁹F NMR: Is critical for confirming the presence of the difluoroethyl group, likely showing a quartet due to coupling with the methyl protons.

-

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound (177.58 g/mol ) and provides fragmentation patterns that can further validate the structure.[3]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by separating it from any residual starting materials or byproducts.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as C-Cl, C-F, and C=N stretching vibrations.[4]

Applications in Research and Drug Discovery

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Halogenated derivatives like this compound are particularly valuable as intermediates.

-

Versatile Synthetic Intermediate: The 2-chloro group is readily displaced by a variety of nucleophiles (N-, O-, S-, and C-based) and is amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse functionalities.

-

Bioisosterism and Metabolic Stability: The 1,1-difluoroethyl group is a key feature. It can act as a bioisostere for other groups, like a carbonyl or hydroxyl group, while significantly increasing the metabolic stability of the parent molecule by blocking sites of oxidation. This is a critical strategy in modern drug design to improve pharmacokinetic profiles.

-

Tuning Physicochemical Properties: The introduction of fluorine atoms can modulate a molecule's lipophilicity, pKa, and binding affinity to target proteins, making this building block a tool for fine-tuning the properties of a lead compound.[7][8]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The information is derived from its Safety Data Sheet (SDS).

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS06 | H301: Toxic if swallowed. | |

| GHS07 | H315: Causes skin irritation. | |

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. |

Recommended Handling and Storage

| Aspect | Protocol | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles with side shields, and a lab coat. Handle only in a certified chemical fume hood. | To prevent skin/eye contact and inhalation of vapors.[9][10] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon). Keep in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage temperature is 2-8°C. | To prevent degradation from moisture and air, and to maintain stability.[11] |

| Spill Response | Absorb spills with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. Ensure adequate ventilation. | To safely contain the hazardous material and prevent exposure. |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To ensure environmental and public safety. |

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an important tool for medicinal chemists. Understanding its synthesis, analytical characterization, and, most importantly, its safe handling, is paramount for its effective and responsible use in a research and development setting.

References

-

Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer. [Link]

-

2-Chloro-4-fluoropyridine | C5H3ClFN. PubChem, National Institutes of Health. [Link]

-

How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? FAQ - Chemical Synthesis. [Link]

- Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com. [Link]

-

This compound. PubChemLite. [Link]

-

2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N. PubChem, National Institutes of Health. [Link]

-

2-Chloro-4-trifluoromethylpyridine. NIST WebBook. [Link]

- Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine. ResearchGate. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC, National Institutes of Health. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs. PMC, National Institutes of Health. [Link]

-

Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. PubMed, National Institutes of Health. [Link]

-

Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. PubMed, National Institutes of Health. [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride... PubMed, National Institutes of Health. [Link]

-

Synthesis, structural characterization, in vitro... Drug Design and Bioinformatics Lab. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 3. PubChemLite - this compound (C7H6ClF2N) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyridine

Introduction

2-Chloro-4-(1,1-difluoroethyl)pyridine is a fluorinated heterocyclic compound of significant interest in the chemical industry. Its unique structural combination—a reactive chloropyridine core and a difluoroethyl group—makes it a valuable building block, particularly in the synthesis of agrochemicals and pharmaceuticals.[1][2] The introduction of geminal difluoroalkyl groups into organic molecules can profoundly alter their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug and pesticide development.[3]

However, the selective and efficient synthesis of such molecules presents distinct challenges. The primary hurdles include the controlled introduction of two fluorine atoms onto a single carbon and the management of harsh reagents often required for such transformations. This guide provides a comprehensive overview of the most logical and field-proven synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound points to a late-stage fluorination strategy. This approach is generally preferred in complex molecule synthesis as it utilizes readily available, non-fluorinated starting materials and introduces the challenging functional group near the end of the sequence.

The key disconnection is at the C-F bonds of the difluoroethyl moiety. This suggests that the target molecule can be synthesized from a precursor containing a carbonyl group, specifically a ketone. The most direct and strategically sound precursor is 2-Chloro-4-acetylpyridine . This intermediate is commercially available or can be synthesized, providing a robust starting point for the critical fluorination step.

Caption: Retrosynthetic analysis of the target compound.

Dominant Synthesis Pathway: Deoxyfluorination of 2-Chloro-4-acetylpyridine

The most reliable and widely adopted method for synthesizing this compound involves the deoxyfluorination of 2-Chloro-4-acetylpyridine. This transformation replaces the oxygen atom of the ketone's carbonyl group with two fluorine atoms.

The Critical Step: Deoxyfluorination

Deoxyfluorination is a powerful tool for converting carbonyls (aldehydes and ketones) into geminal difluorides.[4][5] While historically accomplished with highly toxic and difficult-to-handle gases like sulfur tetrafluoride (SF₄), modern organic synthesis relies on a suite of liquid, shelf-stable reagents that offer improved safety and handling profiles.[6]

The most common reagents for this transformation are sulfur trifluoride-based compounds, such as:

-

DAST (Diethylaminosulfur Trifluoride)

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)

Both reagents function by activating the carbonyl oxygen, facilitating its departure as a leaving group, and delivering two fluoride nucleophiles to the carbocationic intermediate.[7][8] Deoxo-Fluor® is often preferred for larger-scale reactions due to its higher thermal stability compared to DAST, which has a propensity for explosive decomposition at elevated temperatures.[6][9][10]

Caption: Simplified mechanism of ketone deoxyfluorination.

Comparison of Key Deoxyfluorination Reagents

The choice of reagent is critical and depends on factors like scale, substrate reactivity, and available safety infrastructure.

| Reagent Name | Structure | Typical Conditions | Yield Potential | Key Considerations |

| DAST | (CH₃CH₂)₂NSF₃ | DCM, 0 °C to RT | Good to Excellent | Thermally unstable; potential for explosive decomposition above ~90°C. Best for small-scale synthesis.[6][7] |

| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | Neat or in solvent (e.g., DCM), RT to 90°C | Good to Excellent | More thermally stable than DAST (decomposes >140°C), making it safer for scale-up.[9][10] |

| PyFluor | C₅H₄NSO₂F | Toluene, with base (e.g., DBU) | Good | A stable, crystalline solid. Primarily used for alcohols but can be adapted. Less common for ketones.[11] |

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure using Deoxo-Fluor®, which is favored for its enhanced safety profile.

CAUTION: Deoxyfluorination reagents are hazardous. They react violently with water to release hydrogen fluoride (HF), which is highly corrosive and toxic. All operations must be conducted in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Reactions should be performed in plastic or Teflon vessels, as HF can etch glass.

Step 1: Reaction Setup

-

To an oven-dried, inert plastic (e.g., FEP or PFA) reaction vessel equipped with a magnetic stir bar and a nitrogen inlet, add 2-Chloro-4-acetylpyridine (1.0 equiv).

-

If desired, an anhydrous, non-protic solvent such as dichloromethane (DCM) can be added, although the reaction often proceeds efficiently neat.[9]

-

Under a positive pressure of nitrogen, slowly add Deoxo-Fluor® (2.5-3.0 equiv) to the vessel via a plastic syringe.[9][12] An exothermic reaction may be observed.

-

Optionally, a catalytic amount of ethanol (e.g., 0.1 equiv) can be added. The ethanol reacts with Deoxo-Fluor® to generate HF in situ, which can catalyze the fluorination of less reactive ketones.[12]

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Slowly heat the mixture to 70-90°C using an oil bath. Crucially, the internal temperature should be carefully monitored and kept below 110°C to prevent reagent decomposition. [9]

-

Maintain the reaction at this temperature for 12-24 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC) by carefully quenching a small aliquot in a saturated sodium bicarbonate solution.

Step 3: Workup and Purification

-

After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to 0°C in an ice bath.

-

Very slowly and carefully quench the reaction by adding it dropwise to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the unreacted reagent and acidic byproducts. Expect vigorous gas evolution (CO₂).

-

Once the quenching is complete, transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash them sequentially with water and then with a saturated brine solution.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is typically purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield This compound as a pure compound.

Alternative Pathway: De Novo Pyridine Synthesis

While late-stage fluorination is dominant, it is theoretically possible to construct the pyridine ring with the fluorinated side chain already in place. This de novo approach, often involving condensation reactions of fluorinated building blocks, can be advantageous for large-scale industrial production by avoiding hazardous fluorinating agents in the final steps.[13]

For instance, a synthetic route could involve the cyclization of a precursor like 5,5-difluoro-3-oxohexanal or a related derivative with an ammonia source. However, the synthesis of such fluorinated acyclic precursors is often complex and multi-stepped, making this pathway less common in research and development settings compared to the more convergent deoxyfluorination route.

Caption: Conceptual workflow for a de novo synthesis pathway.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence starting from the corresponding acetylpyridine. The cornerstone of this strategy is the deoxyfluorination of the ketone, a transformation for which modern reagents like Deoxo-Fluor® provide a safer and more scalable alternative to traditional methods. Careful selection of the fluorinating agent and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. While de novo ring synthesis presents an alternative, the late-stage fluorination approach remains the most practical and versatile method for accessing this important fluorinated building block in both laboratory and industrial contexts.

References

-

Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab. [Link]

- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate. [Link]

-

Song, J. W., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7514–7518. [Link]

-

Chang, Y., Lee, H., & Bae, C. (2013). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 90, 222. [Link]

-

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Common Organic Chemistry. [Link]

-

Slauson, A. G., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(29), 9278–9281. [Link]

-

St. John, A. T., et al. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PubMed Central. [Link]

-

Singh, R. P., & Shreeve, J. M. (2025). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. [Link]

-

Sparr, C., & Schläpfer, P. (2018). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PubMed Central. [Link]

-

Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]

-

Mastering Chemical Synthesis: A Deep Dive into 2-Chloro-4-ethylpyridine (CAS 40325-11-9). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 7. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]

- 11. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-(1,1-difluoroethyl)pyridine

Introduction

2-Chloro-4-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridine, it serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the chloro-, difluoroethyl-, and pyridine moieties imparts unique electronic and steric properties that can influence molecular interactions, reactivity, and bioavailability.

This guide provides a comprehensive overview of the known physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the compound's fundamental characteristics for experimental design, process development, and computational modeling. The information presented herein is synthesized from available technical data sheets and predictive models, supplemented with expert analysis and standardized experimental protocols.

Chemical Identity and Structure

A precise understanding of the molecule's identity and structure is foundational to interpreting its physical properties.

-

Chemical Name: this compound

-

CAS Number: 1204295-63-5[1]

-

Molecular Formula: C₇H₆ClF₂N

-

Molecular Weight: 177.58 g/mol

Caption: 2D Chemical Structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical and chemical identifiers for this compound based on available data.

| Property | Value | Source(s) |

| CAS Number | 1204295-63-5 | [1] |

| Molecular Formula | C₇H₆ClF₂N | |

| Molecular Weight | 177.58 g/mol | |

| Physical Form | Liquid | [1] |

| Density | 1.305 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.481 | |

| Flash Point | 93.3 °C (199.9 °F) | |

| Boiling Point | Data not available. Estimated >180 °C at 760 mmHg. | |

| Melting Point | Data not available. Expected to be < 25 °C. | |

| Solubility | Data not available. Expected to be soluble in common organic solvents. | |

| InChI Key | HHXIIZVLQSEEAR-UHFFFAOYSA-N | [1] |

Detailed Physical Properties and Characterization

Appearance and Form

This compound is documented as a liquid at standard temperature and pressure.[1] Its color and odor have not been specified in available literature. As with many pyridine derivatives, it is likely a colorless to pale yellow liquid.

Density and Refractive Index

The density is reported to be 1.305 g/mL at 25 °C. This value is consistent with a halogenated aromatic compound, where the presence of chlorine and fluorine atoms increases the mass relative to the molecular volume.

The refractive index, a measure of how light propagates through the substance, is 1.481 at 20 °C (using the D-line of sodium). This parameter is crucial for quality control and for the identification of the pure substance.

Boiling and Melting Points

As of this guide's publication, specific experimental data for the boiling and melting points of this compound are not available in public literature. However, we can provide expert estimations based on its structure and comparison with related compounds.

-

Boiling Point: The presence of a polar pyridine ring and a molecular weight of 177.58 g/mol suggests a relatively high boiling point. For comparison, the related compound 2-Chloro-4-(trifluoromethyl)pyridine has a boiling point of 146-147 °C. Given the slightly higher molecular weight of the target compound, its boiling point at atmospheric pressure is estimated to be above 180 °C.

-

Melting Point: The compound exists as a liquid at room temperature, indicating its melting point is below 25 °C.[1] The lack of symmetry in the molecule suggests that efficient crystal packing would be difficult, likely resulting in a low melting point.

Solubility Profile

Experimental solubility data is not currently available. Based on its molecular structure, this compound is predicted to be a polar aprotic molecule. It is expected to be miscible with a wide range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes is likely limited. Due to the basic nitrogen atom in the pyridine ring, it may exhibit some solubility in acidic aqueous solutions through protonation, but its solubility in neutral water is expected to be low.

Spectral Analysis

No experimental spectra for this compound are publicly available. However, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. A quartet or a triplet of quartets may be observed for the methyl group protons of the difluoroethyl substituent due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The carbon atom of the difluoroethyl group bonded to the two fluorine atoms will appear as a triplet with a large C-F coupling constant. The pyridine ring carbons will appear in the typical aromatic region.

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 177, with a characteristic M+2 peak at m/z 179 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, have been calculated, which can aid in identification in advanced mass spectrometry analyses.[2]

Experimental Protocols for Physical Property Determination

For researchers who wish to validate or determine these physical properties, the following standard protocols are recommended. These protocols are designed to be self-validating through calibration with known standards.

A. Density Measurement

Principle: Density is determined by accurately measuring the mass of a known volume of the liquid using a pycnometer.

Methodology:

-

Calibration: Clean and dry a pycnometer of known volume (e.g., 1 mL). Weigh the empty pycnometer (m₁). Fill it with deionized water at a known temperature (e.g., 25 °C) and weigh it again (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Measurement: Empty and thoroughly dry the calibrated pycnometer. Fill it with this compound.

-

Weighing: Weigh the filled pycnometer (m₃) at the same temperature.

-

Calculation: The density (ρ) is calculated as: ρ = (m₃ - m₁) / V, where V is the calibrated volume of the pycnometer.

Caption: Workflow for Density Measurement using a Pycnometer.

B. Refractive Index Measurement

Principle: The refractive index is measured using an Abbe refractometer, which measures the critical angle of refraction between the liquid sample and a prism of known refractive index.

Methodology:

-

Calibration: Turn on the refractometer and allow the lamp and prisms to stabilize at the desired temperature (20 °C). Calibrate the instrument using a standard of known refractive index, such as distilled water or bromonaphthalene.

-

Sample Application: Place a few drops of this compound onto the clean, dry surface of the lower prism.

-

Measurement: Close the prisms. Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale.

C. Boiling Point Determination (Micro-scale)

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A micro-scale method using a Thiele tube is suitable for small sample quantities.

Methodology:

-

Setup: Place a small amount of the liquid into a small test tube. Invert a sealed-end capillary tube and place it inside the test tube, open end down.

-

Heating: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

-

Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Determination: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Caption: Workflow for Micro-scale Boiling Point Determination.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a hazardous substance. It is acutely toxic if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.

-

GHS Pictogram: GHS06 (Skull and crossbones)[1]

-

Signal Word: Danger[1]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Recommended storage is under an inert atmosphere at 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-Chloro-4-(1,1-difluoroethyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the evaluation of critical physicochemical properties of 2-Chloro-4-(1,1-difluoroethyl)pyridine, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It details the requisite experimental protocols and the underlying scientific rationale for determining aqueous and organic solubility, as well as intrinsic stability under various stress conditions. The methodologies presented are grounded in authoritative regulatory guidelines from the International Council for Harmonisation (ICH) and established best practices in pharmaceutical development.

Introduction and Molecular Profile

This compound is a substituted pyridine with a molecular formula of C₇H₆ClF₂N and a molecular weight of 177.58 g/mol . Its structure, featuring a chloropyridine ring and a gem-difluoroethyl group, suggests a compound of moderate polarity and lipophilicity. The pyridine nitrogen offers a site for protonation, while the chloro-substituent is a potential leaving group, and the difluoroethyl group can influence metabolic stability and binding interactions. A thorough understanding of its solubility and stability is paramount for its progression in any development pipeline, impacting everything from formulation and bioavailability to storage and shelf-life. This guide outlines the necessary steps to build this foundational knowledge base from the ground up.

Table 1: Known Physical and Chemical Properties of this compound

| Property | Value/Information | Source |

| CAS Number | 1204295-63-5 | Sigma-Aldrich |

| Molecular Formula | C₇H₆ClF₂N | PubChem |

| Molecular Weight | 177.58 g/mol | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Density | ~1.305 g/mL at 25 °C | Sigma-Aldrich |

| Storage | Recommended: 2-8°C under inert atmosphere | Sigma-Aldrich |

Solubility Determination: A Foundational Workflow

Solubility is a critical determinant of a compound's behavior in both biological and chemical systems. For drug candidates, poor aqueous solubility can severely limit oral absorption and bioavailability.[1][2] This section details the protocols for measuring both kinetic and thermodynamic solubility, which serve different purposes in the development lifecycle.

Causality of Method Selection

-

Kinetic Solubility: This is a high-throughput screening method typically used in early discovery.[1][3] It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer. This mimics the conditions of many in vitro biological assays and provides a rapid assessment of whether a compound might precipitate and cause artifacts.

-

Thermodynamic Solubility: This is the "true" equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[3][4] This value is crucial for pre-formulation development, understanding potential dissolution rate limitations, and for biopharmaceutical classification (BCS).[5]

Experimental Workflow for Solubility Assessment

The following diagram and protocol outline a comprehensive approach to determining the solubility of this compound.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol: Thermodynamic "Shake-Flask" Method

This protocol is designed to determine the equilibrium solubility in various solvents.

-

Solvent Selection: Choose a range of solvents relevant to potential applications.

-

Aqueous: Phosphate-buffered saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF, pH 1.2, without pepsin), Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin).

-

Organic: Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene.

-

-

Sample Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a 2 mL glass vial. The key is to have visible undissolved solid remaining at the end of the experiment.

-

Equilibration: Add 1 mL of the chosen solvent to each vial. Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for solids to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm PTFE or PVDF filter to remove all undissolved particles.

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile).

-

Dilute the filtered supernatant with the same solvent used for the standards.

-

Analyze the standards and the diluted sample by a validated HPLC-UV method.

-

Calculate the concentration of the compound in the original supernatant using the calibration curve.

-

Table 2: Template for Reporting Thermodynamic Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| SGF (pH 1.2) | 25 | Experimental Value | Calculated Value |

| SIF (pH 6.8) | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

Intrinsic Stability Assessment and Forced Degradation

Understanding a compound's intrinsic stability is a cornerstone of pharmaceutical development. Forced degradation (or stress testing) is the process of intentionally degrading the compound under conditions more severe than accelerated stability testing.[6] The objectives are threefold:

-

To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[8][9][10]

This process is mandated by regulatory bodies and detailed in ICH guidelines.[6][11][12]

Logical Framework for Forced Degradation Studies

The choice of stress conditions is designed to probe the molecule's susceptibility to common degradation mechanisms like hydrolysis, oxidation, and photolysis.[6][13][14] For this compound, the chloropyridine moiety is a key functional group to watch, as it may be susceptible to nucleophilic substitution (hydrolysis), particularly at non-neutral pH.

Caption: Logical workflow for forced degradation studies.

Protocol for Forced Degradation Studies

Objective: To achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[14]

-

Stock Solution Preparation: Prepare a ~1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

-

Stress Conditions Application:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Place in a water bath at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature. Rationale: Base-catalyzed hydrolysis is often faster than acid-catalyzed.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal: Store vials of the stock solution and of the solid compound in an oven at 80°C.

-

Photostability: Expose the stock solution in a chemically inert, transparent container to light as specified in ICH Q1B guidelines.[15][16] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17] A dark control sample should be stored under the same conditions but shielded from light.

-

-

Time Points and Quenching: Sample each condition at appropriate time points (e.g., 0, 2, 8, 24 hours, and longer if needed). Before analysis, acid and base samples must be neutralized by adding an equimolar amount of base or acid, respectively.

-

Analysis:

-

Analyze all samples using a reverse-phase HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) detector.

-

The PDA detector is crucial for assessing peak purity, ensuring that the parent peak is not co-eluting with any degradants.[7]

-

The MS detector provides mass information for the parent compound and any degradation products, aiding in their identification.

-

Potential Degradation Pathways

Based on the structure, two primary degradation pathways can be hypothesized:

-

Hydrolysis of the Chloro Group: The C2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution by water or hydroxide, especially under basic conditions, to form 2-hydroxy-4-(1,1-difluoroethyl)pyridine.

-

Pyridine Ring Modifications: Under oxidative or photolytic stress, the pyridine ring itself could be modified or cleaved.[18][19] The electron-withdrawing nature of the chloro and difluoroethyl groups might influence the sites of oxidation.

The gem-difluoroethyl group is generally considered to be metabolically and chemically stable and is less likely to be a primary site of degradation under these conditions.[20]

Conclusion and Best Practices

The systematic characterization of this compound's solubility and stability is a critical, data-driven process. While direct literature is sparse, the application of standardized, industry-accepted protocols provides a robust path forward. Researchers must begin by determining thermodynamic and kinetic solubility to inform formulation and screening strategies. Subsequently, a comprehensive forced degradation study, guided by ICH principles, is essential to understand the molecule's liabilities and to develop a validated, stability-indicating analytical method. This foundational knowledge is indispensable for making informed decisions throughout the research and development lifecycle, ultimately ensuring the quality and viability of any potential product.

References

-

ICH. (1998). Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

ICH. Quality Guidelines. [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

ICH. (2003). Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

-

Shabir, G. A. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

-

ResearchGate. (2015). Development and validation of stability indicating HPLC method: A review. [Link]

-

Jutsu, K. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

-

SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

National Institutes of Health (NIH). (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

University of California, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

The Royal Society of Chemistry. Development of Stability-Indicating HPLC Methods. [Link]

-

Queen's University. (2023). Solubility of Organic Compounds. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. [Link]

-

S. T. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health (NIH). [Link]

-

ResearchGate. (2021). Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

-

ResearchGate. (2022). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. [Link]

-

Giri, R., et al. (2022). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. [Link]

-

National Institutes of Health (NIH). (2020). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. [Link]

-

Pharmacy 180. Drug degradation pathways. [Link]

-

Royal Society of Chemistry. (2024). Halo-perfluoroalkoxylation of gem-difluoroalkenes with short-lived alkali metal perfluoroalkoxides in triglyme. [Link]

-

National Institutes of Health (NIH). (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

-

U.S. Environmental Protection Agency. (2005). Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. asianpubs.org [asianpubs.org]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onyxipca.com [onyxipca.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 18. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-4-(1,1-difluoroethyl)pyridine: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-4-(1,1-difluoroethyl)pyridine is a fluorinated heterocyclic building block of significant interest in the fields of medicinal and agrochemical chemistry. Its unique combination of a reactive chloro-substituent and a metabolically stable 1,1-difluoroethyl group makes it a valuable intermediate for synthesizing novel compounds with enhanced pharmacological profiles. This guide provides an in-depth analysis of its commercial availability, outlines a plausible synthetic strategy, details its applications in research and development, and offers practical guidance on its handling and use. While previously available from major suppliers like Sigma-Aldrich, its current commercial landscape is characterized by specialized chemical providers, indicating a shift towards more targeted or on-demand synthesis.

Introduction: A Strategically Important Fluorinated Building Block

The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and π-stacking interactions makes it a privileged structure for targeting a wide array of biological receptors.[1] The strategic introduction of fluorine atoms or fluorine-containing moieties is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. The 1,1-difluoroethyl group, in particular, can serve as a bioisostere for carbonyls, hydroxyls, or other functional groups, often leading to improved metabolic stability, enhanced membrane permeability, and favorable alterations in acidity or basicity.[2][3]

This compound (CAS Number: 1204295-63-5) capitalizes on these principles. The chlorine atom at the 2-position provides a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of molecular complexity. This makes the compound an attractive starting point for constructing libraries of novel chemical entities for high-throughput screening and lead optimization.

Physicochemical Profile

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.[4]

| Property | Value |

| CAS Number | 1204295-63-5 |

| Molecular Formula | C₇H₆ClF₂N |

| Molecular Weight | 177.58 g/mol |

| Appearance | Liquid |

| Density | 1.305 g/mL at 25 °C |

| Refractive Index | n20/D 1.481 |

| SMILES | CC(F)(F)c1ccnc(Cl)c1 |

| InChI Key | HHXIIZVLQSEEAR-UHFFFAOYSA-N |

Commercial Availability Analysis

The accessibility of a building block is a critical logistical consideration for any research program. While once listed in major catalogues, sourcing this compound now requires engagement with more specialized suppliers. The product offered by Sigma-Aldrich, for instance, is now discontinued. This suggests that the compound is likely produced in smaller batches or on a custom synthesis basis rather than being maintained as a large-scale stock item.

| Supplier | Product/CAS Number | Purity | Availability Status |

| BLD Pharm | This compound / 1204295-63-5 | Not specified | In Stock (online orders)[5][6] |

| Arctom / Enamine | EN300-6770988 / 1204295-63-5 | Not specified | In Stock (reagent sizes)[7] |

| King-Pharm | 1543301 / 1204295-63-5 | Not specified | Available to order[8] |

| Sigma-Aldrich | 1204295-63-5 | 95% | Discontinued |

Researchers are advised to contact these suppliers directly for lead times, available quantities, and current pricing. The limited number of off-the-shelf suppliers underscores the value of understanding the compound's synthesis.

Conceptual Synthetic Pathway

The causality behind this proposed route is as follows:

-

Condensation: The initial step involves a condensation reaction to form a fluorinated β-ketoester equivalent, a common strategy for building the carbon backbone of heterocyclic rings.

-

Cyclization: This intermediate is then cyclized with an ammonia source (like ammonium acetate) in a Hantzsch-like pyridine synthesis to form the core pyridone ring system.

-

Chlorination: The final step is a robust chlorination of the pyridone. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard and highly effective for converting hydroxylated pyridines (pyridones) into their corresponding chloro-derivatives, which are more versatile for subsequent cross-coupling reactions.[9]

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in drug discovery.

Bioisosterism and Pharmacokinetic Modulation

The 1,1-difluoroethyl group is a non-hydrolyzable bioisostere of a ketone or a masked hydroxyl group. Its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. Furthermore, its strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, which can reduce off-target interactions and improve cell permeability.[10]

A Scaffold for Kinase Inhibitors and Other Therapeutics

Substituted pyridines are prevalent in a vast number of kinase inhibitors and other targeted therapies. The 2-chloro position serves as a key attachment point for building out the molecule to interact with specific amino acid residues in a target protein's binding pocket.

The workflow below illustrates how this building block is integrated into a typical drug discovery pipeline.

Representative Experimental Protocol: Suzuki Cross-Coupling

To demonstrate the utility of this building block, the following protocol describes a representative Suzuki cross-coupling reaction. This self-validating system provides a robust method for creating a C-C bond at the 2-position of the pyridine ring.

Objective: To synthesize 2-(4-methoxyphenyl)-4-(1,1-difluoroethyl)pyridine.

Materials:

-

This compound (1.0 eq, 177.5 mg, 1.0 mmol)

-

4-Methoxyphenylboronic acid (1.2 eq, 182.3 mg, 1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 4.5 mg, 0.02 mmol)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 16.4 mg, 0.04 mmol)

-

Potassium phosphate (K₃PO₄), tribasic (2.0 eq, 424.6 mg, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (0.5 mL)

Step-by-Step Methodology:

-

Reactor Setup: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (177.5 mg), 4-methoxyphenylboronic acid (182.3 mg), Palladium(II) acetate (4.5 mg), SPhos (16.4 mg), and potassium phosphate (424.6 mg).

-

Atmosphere Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure product.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, a hazard profile can be inferred from analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine and 2-chloropyridine.[11][12]

-

Potential Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

May be a flammable liquid and vapor.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Disclaimer: This information is for guidance only. Always consult the supplier-specific SDS before handling this chemical.

Conclusion

This compound stands as a valuable, albeit specialized, building block for modern chemical synthesis. Its strategic importance is rooted in the proven success of the fluorinated pyridine scaffold in drug discovery. While its commercial availability is limited to a select group of vendors, its synthesis is achievable through established chemical transformations. For research groups focused on developing novel therapeutics or agrochemicals, understanding the sourcing and application of this reagent can provide a significant advantage in the rapid construction of innovative and potentially high-impact molecules.

References

-

King-Pharm. 1204295-63-5 this compound. [Link]

-

FAQ. How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. [Link]

- Google Patents. CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

PubChem. This compound. [Link]

-